2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach includes the following steps:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Incorporation of the furan-2-carbonyl group: This step involves acylation reactions using furan-2-carbonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-[5-(Aminomethyl)furan-2-carbonyl]piperazin-1-yl)propanenitrile
- N-Ethyl-2-(piperazin-1-yl)pyridin-3-amine hydrochloride
- 4-(4-Chloro-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)methyl)-4-methoxybenzaldehyde
Uniqueness
2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazolinone core structure is particularly significant in medicinal chemistry for its potential therapeutic applications.
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H20N4O4/c25-18(8-7-17-21-15-5-2-1-4-14(15)19(26)22-17)23-9-11-24(12-10-23)20(27)16-6-3-13-28-16/h1-6,13H,7-12H2,(H,21,22,26) |
InChI Key |
VHQKEUZLPYZRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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